7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridinesThe presence of the 2,4-dimethoxyphenyl group and the morpholino moiety contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine and a thiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Pyridine-based compounds also have similar chemical properties and applications.
Uniqueness
What sets 7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one apart is the combination of the 2,4-dimethoxyphenyl group and the morpholino moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H21N3O4S/c1-23-11-3-4-12(14(9-11)24-2)13-10-15(22)19-17-16(13)26-18(20-17)21-5-7-25-8-6-21/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,22) |
InChI Key |
UMXSEOHSVUGGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N4CCOCC4)OC |
Origin of Product |
United States |
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